molecular formula C12H12N4OS B2960087 (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321336-30-3

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2960087
CAS RN: 2321336-30-3
M. Wt: 260.32
InChI Key: QYZFEBLIEMUXBD-ONEGZZNKSA-N
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Description

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a derivative of azetidinone and triazole, which are known to exhibit various pharmacological activities.

Scientific Research Applications

While specific applications for the compound “(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” are not readily available in the literature, we can infer potential applications based on the properties of its functional groups and related compounds. Here’s a comprehensive analysis focusing on unique applications:

Drug Discovery

Azetidine derivatives, due to their ring strain, exhibit unique reactivity that can be harnessed in drug design . The presence of a triazole ring can also contribute to the pharmacological profile, potentially offering antifungal or antibacterial properties.

Organic Synthesis

The azetidine moiety in the compound can serve as a building block in organic synthesis. Its reactivity can be utilized to create complex molecules for various synthetic applications .

Polymerization

Compounds containing azetidine units can be used as monomers in polymerization processes to create polymers with novel properties .

Chiral Templates

The azetidine ring can act as a chiral template in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Biological Probes

Due to the inherent reactivity of azetidine derivatives, they can be used to design biological probes that can bind to specific enzymes or receptors in biological research .

Catalysis

The strain in the azetidine ring can be exploited in catalytic cycles to facilitate chemical transformations, potentially leading to more efficient synthesis methods .

Material Science

The unique electronic properties of the thiophene ring make it a candidate for use in material science, particularly in the field of conductive polymers .

Pharmacophores

Azetidine and its derivatives are recognized as important pharmacophores, which are parts of a molecular structure that is responsible for a particular biological action .

properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFEBLIEMUXBD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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